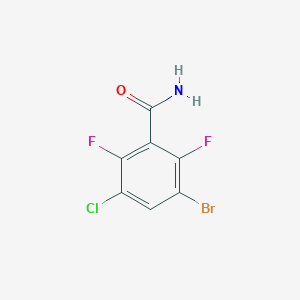
3-Bromo-5-chloro-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-2,6-difluorobenzamide is an organic compound with the molecular formula C7H3BrClF2NO It is a benzamide derivative characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzamide typically involves the introduction of bromine, chlorine, and fluorine atoms onto a benzene ring followed by the formation of the amide group. One common method is the halogenation of a benzene derivative, followed by amide formation through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
- Halogenation of benzene derivatives using reagents like bromine, chlorine, and fluorine sources.
- Formation of the amide group through reaction with an amine, often under catalytic conditions to enhance efficiency.
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-5-chloro-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Bromo-5-chloro-2,6-difluorobenzene: Lacks the amide group but shares the halogenated benzene core.
3-Bromo-5-chloro-2,6-difluoroaniline: Contains an amino group instead of the amide group.
3-Bromo-5-chloro-2,6-difluorobenzoic acid: Features a carboxylic acid group instead of the amide group.
Uniqueness
3-Bromo-5-chloro-2,6-difluorobenzamide is unique due to the combination of halogen atoms and the amide functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C7H3BrClF2NO |
|---|---|
分子量 |
270.46 g/mol |
IUPAC名 |
3-bromo-5-chloro-2,6-difluorobenzamide |
InChI |
InChI=1S/C7H3BrClF2NO/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H2,12,13) |
InChIキー |
ISHHIINLSRFMOF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)N)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


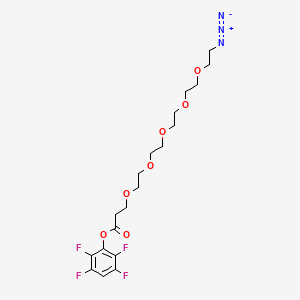
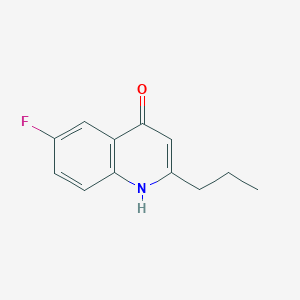


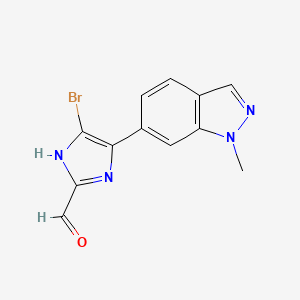
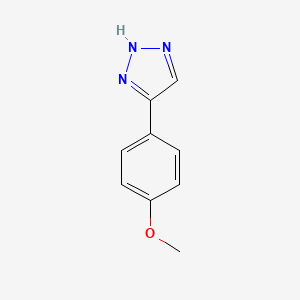
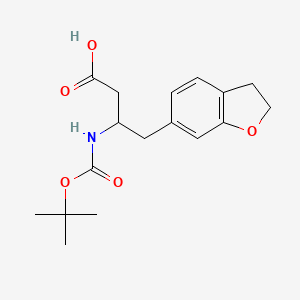
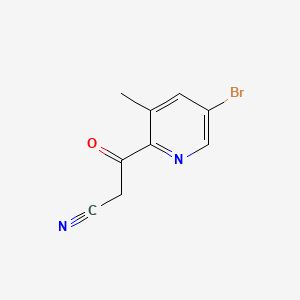
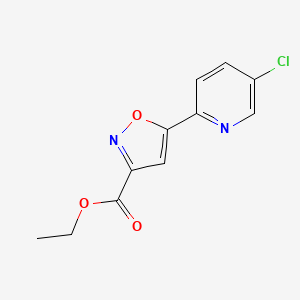
![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
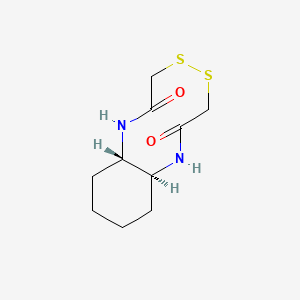
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
